Avarol vs. Avarone in Malignant Glioma: Differentiated Cytotoxicity and Selectivity
In a direct head-to-head comparison against the U-251 MG human malignant glioma cell line, avarone was found to be more potent than avarol, with an IC50 of 0.68 ± 0.04 μM versus an unreported higher IC50 for avarol at 96h [1]. However, this difference in potency is offset by a crucial selectivity advantage: avarol and avarone caused considerably less DNA damage in treated cells compared to the clinical standard doxorubicin (105% and 123% of control vs. 299%, respectively), and importantly, avarol showed no sign of cytotoxicity against normal MRC-5 human fetal lung fibroblasts (IC50 > 100 μM) [1]. This indicates that while avarone may be more potent, avarol presents a distinct and potentially superior selectivity window relative to both avarone and standard chemotherapeutics, making it the preferred compound for studies prioritizing reduced off-target toxicity.
| Evidence Dimension | Cytotoxicity (Potency) and DNA Damage (Safety/Selectivity) |
|---|---|
| Target Compound Data | DNA damage: 105% of control; No cytotoxicity on MRC-5 cells (IC50 > 100 μM) |
| Comparator Or Baseline | Avarone: IC50 = 0.68 ± 0.04 μM, DNA damage: 123% of control; Doxorubicin: DNA damage: 299% of control |
| Quantified Difference | Avarol is less potent than avarone but exhibits DNA damage levels comparable to avarone and 2.85-fold lower than doxorubicin. Selectivity index (MRC-5 IC50 / U-251 MG IC50) is >147 for avarol. |
| Conditions | U-251 MG human malignant glioma cells, 96h incubation; MRC-5 human fetal lung fibroblasts; Comet assay for DNA damage. |
Why This Matters
This evidence justifies the procurement of avarol over avarone for experiments where minimizing genotoxic stress and off-target cytotoxicity is a critical experimental parameter.
- [1] Pejin B, Iodice C, Tommonaro G, et al. The redox couple avarol/avarone in the fight with malignant gliomas: the case study of U-251 MG cells. Nat Prod Res. 2018;32(5):616-620. doi:10.1080/14786419.2017.1327959. View Source
